8-(4-ethoxyphenyl)-2-(2-fluorobenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
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Description
8-(4-ethoxyphenyl)-2-(2-fluorobenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C20H19FN4O3 and its molecular weight is 382.395. The purity is usually 95%.
BenchChem offers high-quality 8-(4-ethoxyphenyl)-2-(2-fluorobenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-ethoxyphenyl)-2-(2-fluorobenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '8-(4-ethoxyphenyl)-2-(2-fluorobenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione' involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-fluorobenzaldehyde, followed by cyclization with ethyl acetoacetate and ammonium acetate to form the imidazo[2,1-c][1,2,4]triazine ring system. The resulting intermediate is then reacted with 4-ethoxyaniline to introduce the ethoxyphenyl group, and the final product is obtained by oxidation with potassium permanganate.
Starting Materials
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, 2-fluorobenzaldehyde, ethyl acetoacetate, ammonium acetate, 4-ethoxyaniline, potassium permanganate
Reaction
Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-fluorobenzaldehyde in the presence of a suitable condensing agent such as EDCI or DCC to form the corresponding Schiff base., Cyclization of the Schiff base with ethyl acetoacetate and ammonium acetate in refluxing ethanol to form the imidazo[2,1-c][1,2,4]triazine ring system., Reaction of the resulting intermediate with 4-ethoxyaniline in the presence of a suitable catalyst such as p-toluenesulfonic acid to introduce the ethoxyphenyl group., Oxidation of the intermediate with potassium permanganate in the presence of a suitable oxidizing agent such as sodium hydroxide to form the final product.
properties
IUPAC Name |
8-(4-ethoxyphenyl)-2-[(2-fluorophenyl)methyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c1-2-28-16-9-7-15(8-10-16)23-11-12-24-18(26)19(27)25(22-20(23)24)13-14-5-3-4-6-17(14)21/h3-10H,2,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHVOGBWEIIJKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-ethoxyphenyl)-2-(2-fluorobenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione |
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